molecular formula C21H25NO5 B558039 (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate CAS No. 19391-35-6

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate

Cat. No.: B558039
CAS No.: 19391-35-6
M. Wt: 371.4 g/mol
InChI Key: HZDNRJRGRZEVCM-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate, also known as this compound, is a useful research compound. Its molecular formula is C21H25NO5 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(13-15-9-11-17(23)12-10-15)19(24)26-14-16-7-5-4-6-8-16/h4-12,18,23H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDNRJRGRZEVCM-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427063
Record name Boc-L-tyrosine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19391-35-6
Record name Boc-L-tyrosine benzyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of BOC-TYR-OBZL in the synthesis of phosphotyrosine peptides?

A1: BOC-TYR-OBZL serves as a protected form of tyrosine, a key amino acid found in proteins. The "BOC" and "OBZL" groups are protecting groups that temporarily mask specific reactive sites on the tyrosine molecule. This is crucial during peptide synthesis as it prevents unwanted side reactions and ensures that the tyrosine is incorporated into the peptide chain at the desired position.

Q2: Can you explain the challenges associated with using BOC-TYR-OBZL in Fmoc-based peptide synthesis and the solution explored in the paper?

A2: The paper highlights a specific challenge encountered when combining BOC-TYR-OBZL with Fmoc-based peptide synthesis, a common technique for building peptides. [] The issue arises during the removal of the Fmoc protecting group, a step typically requiring piperidine treatment. The researchers found that this piperidine treatment led to undesired dephosphorylation of the tyrosine residue.

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